molecular formula C10H17NO3S B1418934 4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1157825-57-4

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B1418934
CAS RN: 1157825-57-4
M. Wt: 231.31 g/mol
InChI Key: ZMKBECGEGSGOQC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of N-aryl-substituted thiomorpholine derivatives : Research by Szawkało et al. (2015) focused on synthesizing a series of new N-aryl-substituted thiomorpholine-3,5-diones. They used X-ray crystallography to determine the crystal structures of these compounds and observed stable diastereomers at room temperature through 1H NMR. The study also explored the dynamic stereochemistry of these compounds, providing insight into the mechanism of diastereomer interconversion via quantum chemical calculations (Szawkało et al., 2015).

Antimicrobial Activity

  • Development of bioactive thiomorpholine derivatives : Kardile and Kalyane (2010) worked on creating new potent bioactive molecules with thiomorpholine derivatives, aiming for less toxicity and safer, easily available compounds. Their work included the preparation of these derivatives through nucleophilic substitution reactions and testing their antimicrobial activity. This research contributes to the development of new therapeutic agents (Kardile & Kalyane, 2010).

Novel Synthesis Methods

  • [3 + 3]-cycloaddition for thiomorpholin-3-one derivatives : He et al. (2019) proposed a [3 + 3]-cycloaddition protocol for synthesizing 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones. This method offers a direct and practical approach, allowing the synthesis under mild conditions with moderate to good yield. It shows broad functional group tolerance, expanding the potential applications of these compounds (He et al., 2019).

Heterocyclic Chemistry

  • Synthesis of new nitrogen heterocyclic derivatives : Claveau et al. (2007) were interested in synthesizing new 1,4-oxazine rings. They prepared bisvinylphosphate from N-Boc morpholine-3,5-dione and engaged it in palladium-catalyzed reactions. This work contributes to the broader field of heterocyclic chemistry and the development of new compounds with potential applications in various scientific fields (Claveau et al., 2007).

Medicinal Chemistry

  • Preparation of novel bicyclic thiomorpholine building blocks : Walker and Rogier (2013) synthesized novel bicyclic thiomorpholine building blocks, demonstrating their importance in medicinal chemistry research. These building blocks have shown interesting biological profiles, which could be valuable in developing new therapeutic agents (Walker & Rogier, 2013).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c12-10-4-2-1-3-9(10)11-5-7-15(13,14)8-6-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKBECGEGSGOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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